![molecular formula C8H17Cl3N4 B2746410 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride CAS No. 2060029-67-4](/img/structure/B2746410.png)
1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride
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Overview
Description
1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride is a chemical compound with the CAS Number: 2060029-67-4 . It has a molecular weight of 275.61 . The IUPAC name for this compound is 1-((1H-imidazol-4-yl)methyl)piperazine trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)6-8-5-10-7-11-8;;;/h5,7,9H,1-4,6H2,(H,10,11);3*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antidiabetic Applications
Piperazine derivatives, such as 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, have been identified as potent antidiabetic agents in rat models of type II diabetes, showing significant improvement in glucose tolerance without side effects or hypoglycemic effects. These findings suggest their potential for clinical investigations in diabetes management (Le Bihan et al., 1999).
Anti-inflammatory and Antimicrobial Activities
1-(4-Substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds have shown significant in vitro and in vivo anti-inflammatory activities and moderate to strong antimicrobial effects against various bacterial and fungal strains (Ahmed et al., 2017).
Pharmaceutical Analysis
Piperazine derivatives have been applied in pharmaceutical analysis, such as the development of a ketoconazole ion-selective electrode for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations, highlighting their utility in pharmaceutical chemistry (Shamsipur & Jalali, 2000).
Enzyme Inhibition and Antifungal Activity
Compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have shown promise as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase-1, offering new avenues for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Additionally, ketoconazole, a compound related to the piperazine structure, has exhibited potent oral antifungal activity, offering a potential for the development of new antifungal agents (Heeres et al., 1979).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)6-8-5-10-7-11-8;;;/h5,7,9H,1-4,6H2,(H,10,11);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRPEAEMSQEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CN2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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